2-Sulfamoylpyridine-4-boronic acid pinacol ester
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Overview
Description
2-Sulfamoylpyridine-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfamoylpyridine-4-boronic acid pinacol ester typically involves the reaction of 2-sulfamoylpyridine with pinacol boronic ester under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene . The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of boronic esters often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Sulfamoylpyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or other reduced forms.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
2-Sulfamoylpyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-Sulfamoylpyridine-4-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The molecular pathways involved often include the inhibition of specific enzymes or the modulation of biological processes through covalent bonding .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 2-Aminopyridine-4-boronic acid pinacol ester
- 4-Bromophenylboronic acid pinacol ester
Uniqueness
2-Sulfamoylpyridine-4-boronic acid pinacol ester is unique due to its sulfamoyl group, which imparts distinct chemical properties and reactivity compared to other boronic esters. This uniqueness makes it particularly valuable in the synthesis of sulfonamide-containing compounds and in applications requiring specific interactions with biological targets .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4S/c1-10(2)11(3,4)18-12(17-10)8-5-6-14-9(7-8)19(13,15)16/h5-7H,1-4H3,(H2,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRCCHQZADHJLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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